(R)-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride
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Overview
Description
®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound. Pyrimidines are known for their presence in nucleic acids, such as cytosine, thymine, and uracil, and play a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dimethylformamide (DMF), methyl iodide, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine
- N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine
- 2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine sulfate
Uniqueness
®-2-Methyl-N1-(5-(methylthio)pyrimidin-2-yl)propane-1,3-diamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H17ClN4S |
---|---|
Molecular Weight |
248.78 g/mol |
IUPAC Name |
(2R)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-7(3-10)4-11-9-12-5-8(14-2)6-13-9;/h5-7H,3-4,10H2,1-2H3,(H,11,12,13);1H/t7-;/m1./s1 |
InChI Key |
JSDJSDMPFGDMRY-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](CN)CNC1=NC=C(C=N1)SC.Cl |
Canonical SMILES |
CC(CN)CNC1=NC=C(C=N1)SC.Cl |
Origin of Product |
United States |
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